molecular formula C19H22FNO5S2 B7834340 (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(3-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(3-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7834340
M. Wt: 427.5 g/mol
InChI Key: QRJALOSGTYJRFC-OALUTQOASA-N
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Description

(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(3-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound that features a thiolane ring, a fluorobenzenesulfonyl group, and a methoxyphenyl ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(3-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps:

    Formation of the Thiolane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Fluorobenzenesulfonyl Group: This step might involve sulfonylation reactions using reagents like fluorobenzenesulfonyl chloride.

    Attachment of the Methoxyphenyl Ethylamine Moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially affecting the thiolane ring or the methoxy group.

    Reduction: Reduction reactions might target the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to sulfoxides or sulfones, while reduction could yield thiols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with sulfonyl groups are often used as catalysts in organic reactions.

    Material Science: The unique structure might be explored for creating novel materials with specific properties.

Biology and Medicine

    Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly if it shows biological activity.

    Biochemical Research: It might be used as a probe to study specific biochemical pathways.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism by which (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(3-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (3R4S)-3-(4-METHYLBENZENESULFONYL)-4-{[2-(3-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE
  • (3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(3-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Uniqueness

The presence of the fluorobenzenesulfonyl group might impart unique electronic properties, making it distinct from its methyl or chloro analogs

Properties

IUPAC Name

(3S,4R)-4-(4-fluorophenyl)sulfonyl-N-[2-(3-methoxyphenyl)ethyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO5S2/c1-26-16-4-2-3-14(11-16)9-10-21-18-12-27(22,23)13-19(18)28(24,25)17-7-5-15(20)6-8-17/h2-8,11,18-19,21H,9-10,12-13H2,1H3/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJALOSGTYJRFC-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)CCN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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